2-Bromo-D-phenylalanine

Vue d'ensemble

Description

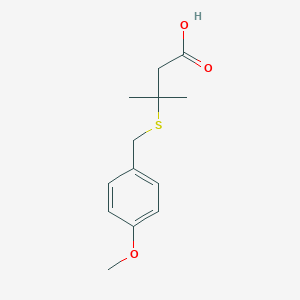

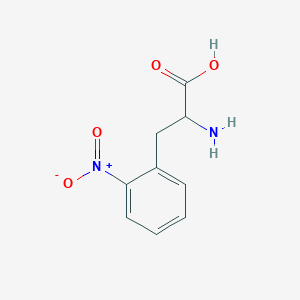

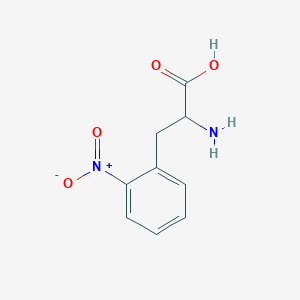

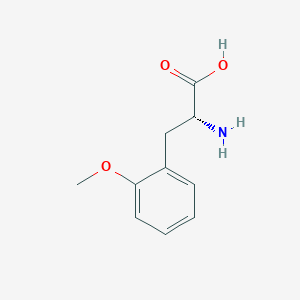

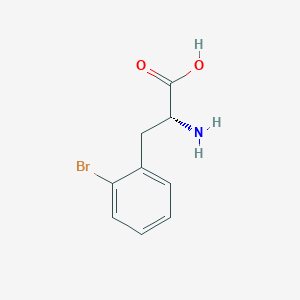

2-Bromo-D-phenylalanine is a compound with the molecular formula C9H10BrNO2 . It is also known by other names such as D-2-Bromophenylalanine and ®-2-Amino-3-(2-bromophenyl)propanoic acid .

Synthesis Analysis

The production of l- and d-phenylalanine analogues, including 2-Bromo-D-phenylalanine, has been developed using engineered phenylalanine ammonia lyases from Petroselinum crispum . The catalytic performance of these variants was optimized within the ammonia elimination and ammonia addition reactions .Molecular Structure Analysis

The molecular structure of 2-Bromo-D-phenylalanine was examined using FT-IR, FT-Raman, UV, 1H, and 13C NMR techniques . The geometrical parameters and energies were attained from DFT/B3LYP method with 6–311++G (d,p) basis sets calculations .Chemical Reactions Analysis

The biocatalytic synthesis of l- and d-phenylalanine analogues of high synthetic value have been developed using as biocatalysts mutant variants of phenylalanine ammonia lyase from Petroselinum crispum .Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-D-phenylalanine is 244.08 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .Applications De Recherche Scientifique

-

Biocatalytic Synthesis of Phenylalanine Analogues

- Scientific Field: Biochemistry

- Application Summary: Phenylalanine ammonia lyases (PALs) from Petroselinum crispum (PcPAL) have been used as biocatalysts to develop the biocatalytic synthesis of L- and D-phenylalanine analogues . These analogues are of high synthetic value .

- Methods of Application: The catalytic performance of the engineered PcPAL variants was optimized within the ammonia elimination and ammonia addition reactions, focusing on the effect of substrate concentration, biocatalyst:substrate ratio, reaction buffer, and reaction time .

- Results: The optimal conditions provided an efficient preparative scale biocatalytic procedure of valuable phenylalanines, such as (S)-m-methoxyphenylalanine (Y = 40%, ee > 99%), (S)-p-bromophenylalanine (Y = 82%, ee > 99%), (S)-m-(trifluoromethyl)phenylalanine (Y = 26%, ee > 99%), ®-p-methylphenylalanine, (Y = 49%, ee = 95%) and ®-m-(trifluoromethyl)phenylalanine (Y = 34%, ee = 93%) .

-

Microbial Fermentation for L-Phenylalanine Production

- Scientific Field: Microbiology

- Application Summary: L-phenylalanine is an important aromatic amino acid widely used in the area of feed, food additives, and pharmaceuticals . Direct microbial fermentation from raw substrates has attracted more attention due to its environment-friendly process and low-cost raw materials .

- Methods of Application: A rational designed recombinant Escherichia coli was constructed for L-phenylalanine production . Multilevel engineering strategies were carried out, such as directing more carbon flux into the L-phenylalanine synthetic pathway, increasing intracellular level of precursors, blocking by-product synthesis pathways, and facilitating the secretion of L-phenylalanine .

- Results: During 5 L fed-batch fermentation, recombinant E. coli MPH-3 could produce 19.24 g/L of L-phenylalanine with a yield of 0.279 g/g glucose . This is one of the highest yields of L-phenylalanine producing E. coli using glucose as the sole carbon source in fed-batch fermentation .

-

Peptide Synthesis

- Scientific Field: Biochemistry

- Application Summary: Phenylalanine and its derivatives, including 2-Bromo-D-phenylalanine, are often used in peptide synthesis . Peptides have a wide range of applications in research, medicine, and industry.

- Methods of Application: The specific methods of application can vary widely depending on the specific peptide being synthesized and its intended use .

- Results: The results of peptide synthesis can also vary widely, but the successful synthesis of a peptide can provide a valuable tool for scientific research or a potential therapeutic agent .

-

Peptide Synthesis

- Scientific Field: Biochemistry

- Application Summary: Phenylalanine and its derivatives, including 2-Bromo-D-phenylalanine, are often used in peptide synthesis . Peptides have a wide range of applications in research, medicine, and industry.

- Methods of Application: The specific methods of application can vary widely depending on the specific peptide being synthesized and its intended use .

- Results: The results of peptide synthesis can also vary widely, but the successful synthesis of a peptide can provide a valuable tool for scientific research or a potential therapeutic agent .

Safety And Hazards

Orientations Futures

The production of l- and d-phenylalanine analogues, including 2-Bromo-D-phenylalanine, using engineered phenylalanine ammonia lyases from Petroselinum crispum represents a promising step towards the development of valuable synthons . This biocatalytic procedure provides a green alternative for the production of these valuable compounds .

Propriétés

IUPAC Name |

(2R)-2-amino-3-(2-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVLNTLXEZDFHW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427515 | |

| Record name | 2-Bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-D-phenylalanine | |

CAS RN |

267225-27-4 | |

| Record name | 2-Bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.